molecular formula C12H13FO2 B13328087 2-(3-(4-Fluorophenyl)cyclobutyl)acetic acid

2-(3-(4-Fluorophenyl)cyclobutyl)acetic acid

Cat. No.: B13328087
M. Wt: 208.23 g/mol
InChI Key: PVBADLUJMDAQHW-UHFFFAOYSA-N
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Description

2-(3-(4-Fluorophenyl)cyclobutyl)acetic acid is an organic compound with the molecular formula C12H13FO2 It features a cyclobutyl ring substituted with a 4-fluorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Fluorophenyl)cyclobutyl)acetic acid typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a using a boronic acid derivative of the fluorophenyl group.

    Attachment of the Acetic Acid Moiety: of an ester intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Fluorophenyl)cyclobutyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-(4-Fluorophenyl)cyclobutyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(4-Fluorophenyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-Chlorophenyl)cyclobutyl)acetic acid
  • 2-(3-(4-Bromophenyl)cyclobutyl)acetic acid
  • 2-(3-(4-Methylphenyl)cyclobutyl)acetic acid

Uniqueness

2-(3-(4-Fluorophenyl)cyclobutyl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)cyclobutyl]acetic acid

InChI

InChI=1S/C12H13FO2/c13-11-3-1-9(2-4-11)10-5-8(6-10)7-12(14)15/h1-4,8,10H,5-7H2,(H,14,15)

InChI Key

PVBADLUJMDAQHW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C2=CC=C(C=C2)F)CC(=O)O

Origin of Product

United States

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